methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group, a thiomorpholinosulfonyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole core, followed by the introduction of the chlorobenzyl and thiomorpholinosulfonyl groups. The final step involves esterification to introduce the methyl ester group.
Synthesis of Pyrazole Core: The pyrazole core can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Introduction of Thiomorpholinosulfonyl Group: This step involves the reaction of the pyrazole intermediate with thiomorpholinosulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-chlorobenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Methyl 1-(3-chlorobenzyl)-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholinosulfonyl group in methyl 1-(3-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate distinguishes it from similar compounds. This group can impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-24-16(21)14-11-19(10-12-3-2-4-13(17)9-12)18-15(14)26(22,23)20-5-7-25-8-6-20/h2-4,9,11H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLLTYALFWXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.